molecular formula C22H26N2O4 B266999 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

カタログ番号 B266999
分子量: 382.5 g/mol
InChIキー: WFQNQYONXQTVDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用機序

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide acts as a selective inhibitor of the BTK enzyme, which is a key component of the BCR pathway. By blocking BTK, 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide can prevent the activation of downstream signaling pathways that promote the growth and survival of cancer cells. Additionally, 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the activity of other kinases, including AKT and mTOR, which further contribute to its antitumor effects.
Biochemical and Physiological Effects
In preclinical studies, 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit their proliferation and migration. The compound has also been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which can further contribute to its antitumor effects.

実験室実験の利点と制限

One of the main advantages of 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, the compound has shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, like many other small molecule inhibitors, 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide may have limitations in terms of its efficacy and toxicity in clinical settings.

将来の方向性

There are several potential future directions for the research and development of 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. These include:
1. Combination therapy: 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide may be used in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy, to enhance its antitumor effects.
2. Biomarker identification: The identification of biomarkers that can predict response to 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide may help to identify patients who are most likely to benefit from the drug.
3. Resistance mechanisms: The study of resistance mechanisms to 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide may help to identify new targets for drug development and to improve patient outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in different types of cancer and patient populations.

合成法

The synthesis of 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps, including the reaction of 4-aminobenzoyl chloride with tetrahydro-2-furanmethanol, followed by the reaction with isopropoxyamine and the coupling with 4-nitrophenyl isocyanate. The final product is obtained through the reduction of the nitro group with palladium on carbon.

科学的研究の応用

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit several key signaling pathways that are involved in the growth and survival of cancer cells, including the B-cell receptor (BCR) pathway, the NF-κB pathway, and the PI3K/AKT/mTOR pathway.

特性

製品名

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

分子式

C22H26N2O4

分子量

382.5 g/mol

IUPAC名

N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]-2-propan-2-yloxybenzamide

InChI

InChI=1S/C22H26N2O4/c1-15(2)28-20-8-4-3-7-19(20)22(26)24-17-11-9-16(10-12-17)21(25)23-14-18-6-5-13-27-18/h3-4,7-12,15,18H,5-6,13-14H2,1-2H3,(H,23,25)(H,24,26)

InChIキー

WFQNQYONXQTVDU-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

正規SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。